Barium p-methylbenzoate
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Overview
Description
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of carboxylic acids It is derived from p-methylbenzoic acid, where the carboxyl group is bonded to a barium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium p-methylbenzoate can be synthesized through the reaction of p-methylbenzoic acid with barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems for mixing, heating, and separation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Barium p-methylbenzoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound forms a precipitate of barium sulfate.
Substitution Reactions: The compound can participate in substitution reactions where the barium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of barium benzoate and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of p-methylbenzyl alcohol.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
p-Methylbenzyl Alcohol: Formed during reduction reactions.
Scientific Research Applications
Barium p-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mechanism of Action
The mechanism of action of barium p-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. The barium ion can bind to various biomolecules, affecting their structure and activity. Additionally, the compound’s radiopaque properties make it useful in imaging applications, where it enhances the contrast of specific tissues or structures.
Comparison with Similar Compounds
Similar Compounds
Barium Benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Barium Salicylate: Contains a hydroxyl group on the benzene ring in addition to the carboxyl group.
Barium Acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
Barium p-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, stability, and interactions with other molecules compared to similar compounds.
Properties
CAS No. |
67874-52-6 |
---|---|
Molecular Formula |
C16H14BaO4 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Related CAS |
99-94-5 (Parent) |
Origin of Product |
United States |
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